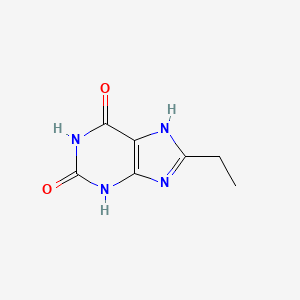
8-Ethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It belongs to the xanthine family, which includes other well-known compounds such as caffeine and theobromine . This compound is characterized by its purine structure, which is a common feature in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of theophylline. One common method is the reaction of theophylline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom at the 7-position with an ethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces dihydro derivatives .
Scientific Research Applications
8-Ethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of xanthine derivatives.
Biology: The compound is investigated for its effects on enzyme activity, particularly phosphodiesterases.
Medicine: Research explores its potential as a bronchodilator and its effects on the central nervous system.
Industry: It is used in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 8-ethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with adenosine receptors and phosphodiesterases. By inhibiting these enzymes, the compound increases the levels of cyclic AMP (cAMP) in cells, leading to various physiological effects such as bronchodilation and increased alertness .
Comparison with Similar Compounds
Similar Compounds
Theophylline: A closely related compound with similar bronchodilator effects.
Caffeine: Another xanthine derivative known for its stimulant properties.
Theobromine: Found in cocoa, it has mild stimulant and diuretic effects.
Uniqueness
8-Ethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific ethyl substitution at the 7-position, which alters its pharmacokinetic and pharmacodynamic properties compared to other xanthine derivatives .
Properties
CAS No. |
97290-30-7 |
|---|---|
Molecular Formula |
C7H8N4O2 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
8-ethyl-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-2-3-8-4-5(9-3)10-7(13)11-6(4)12/h2H2,1H3,(H3,8,9,10,11,12,13) |
InChI Key |
MNIKDKWDJXTNON-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















